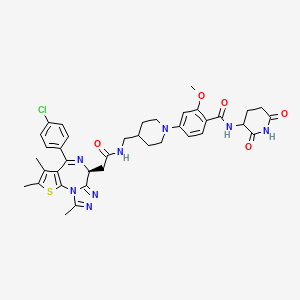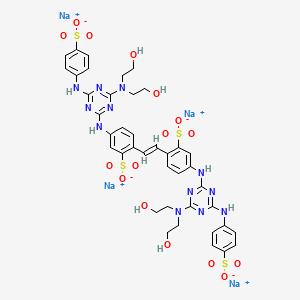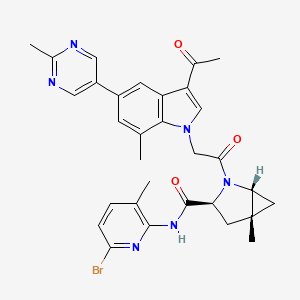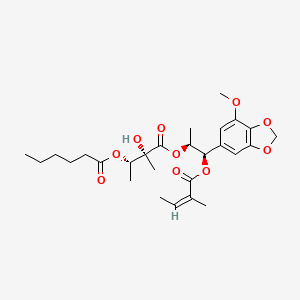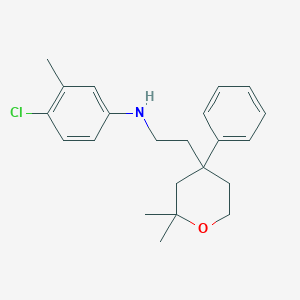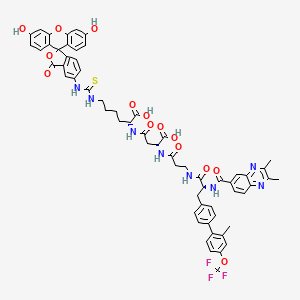
(R)-Phe-A110/B319
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-Phe-A110/B319 is a chiral compound with significant applications in various scientific fields. This compound is known for its unique stereochemistry, which plays a crucial role in its biological and chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ®-Phe-A110/B319 typically involves chiral resolution techniques or asymmetric synthesis. One common method is the use of chiral catalysts to induce the formation of the desired enantiomer. The reaction conditions often include specific temperatures, solvents, and pH levels to ensure the selectivity and yield of the ®-enantiomer.
Industrial Production Methods
Industrial production of ®-Phe-A110/B319 may involve large-scale chiral resolution processes or the use of biocatalysts. These methods are optimized for high yield and purity, often involving continuous flow reactors and advanced purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
®-Phe-A110/B319 undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, often using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Wissenschaftliche Forschungsanwendungen
®-Phe-A110/B319 has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Studied for its interactions with enzymes and receptors.
Industry: Used in the production of fine chemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of ®-Phe-A110/B319 involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s stereochemistry plays a crucial role in its binding affinity and specificity, influencing its biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (S)-Phe-A110/B319
- ®-Phe-A110/B320
- ®-Phe-A111/B319
Uniqueness
®-Phe-A110/B319 is unique due to its specific stereochemistry, which imparts distinct biological and chemical properties. Compared to its enantiomer (S)-Phe-A110/B319, the ®-enantiomer may exhibit different pharmacological effects and binding affinities.
This detailed article provides a comprehensive overview of ®-Phe-A110/B319, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Eigenschaften
Molekularformel |
C62H57F3N8O14S |
|---|---|
Molekulargewicht |
1227.2 g/mol |
IUPAC-Name |
(2R)-2-[[(3R)-3-carboxy-3-[3-[[(2R)-2-[(2,3-dimethylquinoxaline-6-carbonyl)amino]-3-[4-[2-methyl-4-(trifluoromethoxy)phenyl]phenyl]propanoyl]amino]propanoylamino]propanoyl]amino]-6-[(3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-yl)carbamothioylamino]hexanoic acid |
InChI |
InChI=1S/C62H57F3N8O14S/c1-31-24-40(86-62(63,64)65)15-16-41(31)35-9-7-34(8-10-35)25-49(73-55(78)36-11-20-46-48(26-36)69-33(3)32(2)68-46)56(79)66-23-21-53(76)72-50(58(82)83)30-54(77)71-47(57(80)81)6-4-5-22-67-60(88)70-37-12-17-43-42(27-37)59(84)87-61(43)44-18-13-38(74)28-51(44)85-52-29-39(75)14-19-45(52)61/h7-20,24,26-29,47,49-50,74-75H,4-6,21-23,25,30H2,1-3H3,(H,66,79)(H,71,77)(H,72,76)(H,73,78)(H,80,81)(H,82,83)(H2,67,70,88)/t47-,49-,50-/m1/s1 |
InChI-Schlüssel |
FPASBQZSPAJSND-HLUZEOJMSA-N |
Isomerische SMILES |
CC1=C(C=CC(=C1)OC(F)(F)F)C2=CC=C(C=C2)C[C@H](C(=O)NCCC(=O)N[C@H](CC(=O)N[C@H](CCCCNC(=S)NC3=CC4=C(C=C3)C5(C6=C(C=C(C=C6)O)OC7=C5C=CC(=C7)O)OC4=O)C(=O)O)C(=O)O)NC(=O)C8=CC9=NC(=C(N=C9C=C8)C)C |
Kanonische SMILES |
CC1=C(C=CC(=C1)OC(F)(F)F)C2=CC=C(C=C2)CC(C(=O)NCCC(=O)NC(CC(=O)NC(CCCCNC(=S)NC3=CC4=C(C=C3)C5(C6=C(C=C(C=C6)O)OC7=C5C=CC(=C7)O)OC4=O)C(=O)O)C(=O)O)NC(=O)C8=CC9=NC(=C(N=C9C=C8)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[(3R)-3-[4-amino-3-(4-phenoxyphenyl)pyrazolo[3,4-d]pyrimidin-1-yl]piperidin-1-yl]-2-(1,3,2-dithiarsolan-2-yl)ethanone](/img/structure/B12374169.png)

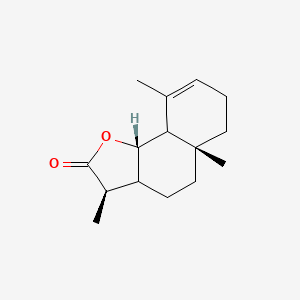

![disodium;chromium(3+);3-oxido-4-[(1-oxido-8-sulfonatonaphthalen-2-yl)diazenyl]naphthalene-1-sulfonate;hydroxide](/img/structure/B12374231.png)
